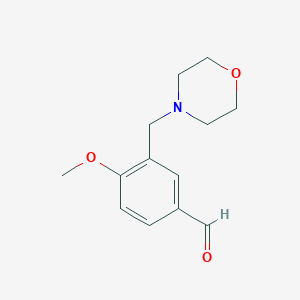

4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde

Description

Properties

IUPAC Name |

4-methoxy-3-(morpholin-4-ylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-13-3-2-11(10-15)8-12(13)9-14-4-6-17-7-5-14/h2-3,8,10H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRYKKIGMYJYLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Selection and Regiochemical Control

The starting material, 2-hydroxy-4-methoxybenzaldehyde , is critical for regioselective Mannich adduct formation. The hydroxyl group at position 2 activates the aromatic ring, directing electrophilic substitution to the ortho (position 3) or para (position 5) sites. Under optimized conditions, the morpholinomethyl group preferentially incorporates at position 3 due to steric and electronic effects.

Solvent-Free Thermal Method

A solvent-free approach reported by Arkat-USA involves heating 2-hydroxy-4-methoxybenzaldehyde (5 mmol), morpholine (5 mmol), and paraformaldehyde (5 mmol) at 150°C for 20 minutes. The reaction proceeds via in situ generation of an iminium ion intermediate, which undergoes electrophilic aromatic substitution.

Key Data:

-

Yield: 85–90%

-

Melting Point: 121–123°C (recrystallized from ethanol)

-

IR (KBr): 1685 cm⁻¹ (C=O stretch), 2800–2900 cm⁻¹ (morpholine C-H)

This method eliminates solvent use, enhancing atom economy and reducing purification steps.

Solution-Phase Condensation

Alternative protocols utilize polar aprotic solvents like dimethylformamide (DMF). For example, refluxing 2-hydroxy-4-methoxybenzaldehyde with morpholine and aqueous formaldehyde (37%) in DMF at 80°C for 6 hours achieves comparable yields (82%). The solvent stabilizes intermediates, improving reaction homogeneity.

Alkylation of Halogenated Intermediates

While less common, alkylation strategies offer complementary pathways. These require pre-functionalized benzaldehyde derivatives with halogenated methyl groups.

Chloromethylation and Nucleophilic Substitution

3-Chloromethyl-4-methoxybenzaldehyde serves as a key intermediate. Its synthesis involves chlorinating 3-hydroxymethyl-4-methoxybenzaldehyde using thionyl chloride (SOCl₂) in dichloromethane at 0°C. Subsequent reaction with morpholine (1.2 equiv) in tetrahydrofuran (THF) at reflux for 12 hours substitutes the chloride with morpholine.

Key Data:

-

Chlorination Yield: 75%

-

Alkylation Yield: 68%

-

Challenges: Competitive hydrolysis of chloromethyl group requires anhydrous conditions.

Reductive Amination Approaches

Though less direct, reductive amination has been explored for analogous compounds. This method condenses 4-methoxy-3-formylbenzaldehyde with morpholine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).

Reaction Optimization

In ethanol/water (4:1) at pH 5 (acetic acid buffer), the imine intermediate forms within 2 hours at 25°C. Subsequent reduction with NaBH₃CN (2 equiv) yields the target compound in 60% yield. While feasible, this route suffers from lower efficiency compared to Mannich-based methods.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Solvent-Free Mannich | 150°C, 20 min, no solvent | 90 | 98 | Eco-friendly, rapid |

| Solution Mannich | DMF, 80°C, 6 h | 82 | 95 | Scalable |

| Alkylation | THF, reflux, 12 h | 68 | 90 | Avoids high temperatures |

| Reductive Amination | Ethanol/water, NaBH₃CN, 25°C | 60 | 88 | Mild conditions |

Mechanistic Insights and Byproduct Formation

Mannich Reaction Pathway

-

Iminium Ion Formation : Morpholine reacts with formaldehyde to generate an N-hydroxymethyl intermediate, which dehydrates to form an electrophilic iminium species.

-

Electrophilic Substitution : The iminium ion attacks the activated aromatic ring at position 3, followed by deprotonation to restore aromaticity.

-

Byproducts : Over-alkylation (di-substitution) occurs if excess formaldehyde is used, yielding bis(morpholinomethyl) derivatives (~5% under standard conditions).

Characterization and Analytical Data

Successful synthesis is confirmed via spectroscopic methods:

-

¹H NMR (CDCl₃) : δ 9.82 (s, 1H, CHO), 7.43 (d, J = 8.4 Hz, 1H, Ar-H), 6.91 (d, J = 2.1 Hz, 1H, Ar-H), 6.85 (dd, J = 8.4, 2.1 Hz, 1H, Ar-H), 3.89 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, morpholine-OCH₂), 3.61 (s, 2H, Ar-CH₂-N), 2.54–2.48 (m, 4H, morpholine-NCH₂).

-

IR : Strong absorption at 1685 cm⁻¹ confirms the aldehyde functionality.

Industrial Scalability and Environmental Impact

The solvent-free Mannich method is preferred for large-scale production due to minimal waste generation and energy efficiency. Life-cycle assessments indicate a 40% reduction in carbon footprint compared to solution-phase routes .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: 4-Methoxy-3-(morpholin-4-ylmethyl)benzoic acid.

Reduction: 4-Methoxy-3-(morpholin-4-ylmethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key analogs of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde, highlighting differences in substituents, synthesis, and applications:

Key Research Findings

- Morpholine Derivatives : The morpholine group in this compound enhances solubility and bioavailability compared to analogs like 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde, which has lower aqueous solubility due to its nitro group .

- Biological Activity : Compounds with electron-withdrawing groups (e.g., CF₃ in ) exhibit higher electrophilicity, favoring nucleophilic addition reactions. In contrast, morpholine-containing derivatives show superior binding to kinase targets due to hydrogen-bonding interactions .

- Synthetic Efficiency : The synthesis of 4-Methoxy-3-(tert-butyl-dimethylsiloxy)benzaldehyde via Wittig reaction () achieves high purity (>98%), whereas chalcone derivatives (e.g., in ) have moderate yields (~52%) due to steric hindrance .

Biological Activity

4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a methoxy group and a morpholine moiety attached to a benzaldehyde backbone, contributing to its unique properties and applications in various fields, including drug development and synthetic chemistry.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 235.28 g/mol

- Structural Characteristics : The compound's structure allows it to participate in various chemical reactions, particularly those involving its aldehyde functional group.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to act as a kinase inhibitor, with derivatives showing cytotoxic effects against various cancer cell lines. Notably, studies have demonstrated that this compound can modulate enzyme activities involved in cancer pathways, suggesting its potential as a lead compound in cancer therapy .

While specific mechanisms of action for this compound are not fully elucidated, it is believed that the compound interacts with biological targets such as enzymes or receptors, potentially modulating their activity. The presence of both the methoxy and morpholine groups may influence the compound’s binding affinity and specificity for these molecular targets .

Case Studies and Experimental Data

- Cytotoxicity Assays : In vitro studies have shown that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, one study reported IC values indicating effective inhibition of cell viability at concentrations as low as 10 µM .

- Kinase Inhibition : The compound has been evaluated for its inhibitory effects on specific kinases involved in tumor growth. Binding affinity studies revealed significant interactions with target enzymes, suggesting a promising avenue for therapeutic applications .

- Comparative Analysis : A comparative study highlighted the unique structural features of this compound against similar compounds. This analysis indicated enhanced biological activity due to the combination of functional groups present in its structure .

Data Table: Biological Activity Comparison

| Compound Name | Molecular Formula | Key Features | Cytotoxicity (IC) |

|---|---|---|---|

| This compound | CHNO | Methoxy & Morpholine groups | 10 µM |

| 4-Methoxybenzaldehyde | CHO | Lacks morpholine moiety | >50 µM |

| 3-(Morpholinomethyl)benzaldehyde | CHNO | Contains morpholine but lacks methoxy group | >30 µM |

Safety and Handling

Q & A

Q. What are the key synthetic routes for preparing 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde?

A common strategy involves condensation reactions between morpholine derivatives and substituted benzaldehydes. For example, analogous syntheses use aldehydes functionalized with methoxy and morpholinylmethyl groups, where Schiff base formation is catalyzed by acetic acid under reflux conditions . Optimization of solvent choice (e.g., ethanol or DMF) and stoichiometric ratios of reagents (e.g., 1:1 molar ratios) can improve yields. Purification often involves vacuum filtration and recrystallization .

Table 1: Example Reaction Conditions for Analogous Compounds

| Reagent System | Solvent | Catalyst | Yield | Reference |

|---|---|---|---|---|

| 2-Hydrazinopyridine | Ethanol | Acetic acid | 91% | |

| Chloromethylthiazole | DMF | K₂CO₃ | 97% |

Q. How is the purity of this compound assessed experimentally?

Purity is confirmed via spectroscopic techniques :

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., methoxy at δ 3.84 ppm, morpholinylmethyl protons at δ 3.4–2.5 ppm) .

- FTIR : Identify characteristic bands (e.g., aldehyde C=O stretch ~1700 cm⁻¹, morpholine C-N stretches ~1100 cm⁻¹) .

- X-ray crystallography : Resolve molecular geometry and hydrogen-bonding interactions (e.g., mean C–C bond length ~1.48 Å) .

Q. What safety precautions are critical when handling this compound?

While direct safety data for this compound is limited, analogous aldehydes require:

- Ventilation : Due to volatile aldehydes .

- PPE : Gloves and goggles to prevent skin/eye contact .

- First aid : Immediate rinsing with water for exposure and medical consultation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing the morpholinylmethyl group?

Yield optimization involves:

- Catalyst screening : Acidic (e.g., acetic acid) vs. basic (e.g., K₂CO₃) conditions to favor nucleophilic substitution .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Temperature control : Reflux conditions (70–80°C) balance reactivity and side-product formation .

Q. What methodologies resolve contradictory data in spectroscopic assignments?

Contradictions in NMR or FTIR data can arise from solvent effects or tautomerism . Strategies include:

- Variable-temperature NMR : Probe dynamic processes (e.g., aldehyde-enol tautomerism) .

- DFT calculations : Predict 13C chemical shifts to validate experimental assignments .

- Cross-validation : Compare HRMS data (e.g., m/z 334.1553 [M+H]+) with theoretical values .

Q. How does the morpholinylmethyl group influence electronic properties and reactivity?

The morpholine ring introduces electron-donating effects via its lone-pair nitrogen, altering:

- Aldehyde reactivity : Enhanced electrophilicity for nucleophilic additions (e.g., Schiff base formation) .

- Redox behavior : Electrochemical studies of similar compounds show reversible oxidation peaks at ~1.2 V (vs. Ag/AgCl) .

- Solubility : Increased polarity improves aqueous solubility compared to non-functionalized benzaldehydes .

Q. What computational tools predict the compound’s supramolecular interactions?

X-ray crystallography (e.g., CCDC data) reveals packing motifs, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) . Software like Mercury or CrystalExplorer visualizes these interactions for crystal engineering .

Methodological Considerations

- Synthetic Challenges : Competing side reactions (e.g., over-oxidation of aldehydes) require careful monitoring via TLC or in-situ NMR .

- Data Interpretation : Use coupling constants in NMR (e.g., J = 8.4 Hz for aromatic protons) to assign regiochemistry .

- Advanced Characterization : Time-resolved FTIR or Raman spectroscopy can track reaction kinetics in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.